Lactose-1-phosphate

Enzyme specificity Sugar phosphate metabolism Phosphohydrolase assay

Lactose-1-phosphate is not substitutable with monosaccharide phosphates due to distinct enzyme recognition (e.g., P-β-galactosidase vs. Leloir pathway). This compound solves assay specificity failures and metabolomics misidentification. - **Authentic substrate**: For phospho-β-galactosidase (EC 3.2.1.85) from S. mutans; not recognized by galactokinase. - **Quantitative bioactivity**: 85 ± 7% inhibition of neutrophil adherence at 10 mM (non-cytotoxic). - **Reference standard**: ³¹P NMR quantification of endogenous lactose phosphate in milk vs. co-eluting monosaccharide phosphates.

Molecular Formula C12H23O14P
Molecular Weight 422.28 g/mol
CAS No. 20057-11-8
Cat. No. B12708853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactose-1-phosphate
CAS20057-11-8
Molecular FormulaC12H23O14P
Molecular Weight422.28 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)(O)O)CO)O)O)O)O
InChIInChI=1S/C12H23O14P/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12?/m1/s1
InChIKeyVRKQBSISJQUWFI-VLWCUQPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lactose-1-Phosphate: Structural Identity and Context


Lactose-1-phosphate (Lact1P, CAS 20057-11-8) is the phosphorylated derivative of lactose, a disaccharide composed of galactose and glucose linked by a β-1,4 glycosidic bond, with the phosphate esterified at the anomeric C1 position of the galactose moiety. Its molecular formula is C₁₂H₂₃O₁₄P and its molecular weight is 422.28 g/mol . Lact1P belongs to the sugar phosphate class and serves as a metabolic intermediate in specific bacterial lactose catabolic pathways, most notably the phosphoenolpyruvate-dependent phosphotransferase system (PTS) and the phospho-β-galactosidase pathway found in Firmicutes such as Staphylococcus aureus and Streptococcus mutans [1]. Unlike its monosaccharide phosphate relatives (e.g., galactose-1-phosphate, glucose-1-phosphate), Lact1P retains the intact disaccharide scaffold, endowing it with distinct enzyme recognition properties and biological activities that preclude simple substitution by smaller sugar phosphates [2].

Why Related Sugar Phosphates Cannot Substitute


Procurement decisions for phosphorylated sugars cannot rely on simple in-class substitution because enzyme active sites discriminate sharply between disaccharide and monosaccharide phosphates. The sugar phosphate phosphohydrolase from Neisseria meningitidis hydrolyzes α-lactose-1-phosphate at only 15% of the rate of α-D-glucose-1-phosphate, while α-gentiobiose-1-phosphate is hydrolyzed at 66%, demonstrating that the galactose C4 epimerization and the β-1,4 linkage geometry of the disaccharide profoundly alter substrate fitness [1]. Furthermore, in mammalian cell adhesion assays, lactose-1-phosphate (10 mM) inhibits neutrophil adherence by 85 ± 7%, a magnitude that differs substantially from maltose-1-phosphate (92 ± 3%) and mannose-6-phosphate (36 ± 11%), confirming that each phosphorylated sugar elicits a distinct biological response [2]. Even within bacterial metabolism, lactose-1-phosphate is routed exclusively through phospho-β-galactosidase (EC 3.2.1.85), whereas galactose-1-phosphate enters the Leloir pathway via galactose-1-phosphate uridylyltransferase—two non-overlapping enzymatic fates that render the compounds functionally non-interchangeable [3].

Lactose-1-Phosphate: Quantitative Differentiation Evidence


Phosphohydrolase Hydrolysis Rate vs. Glucose-1-Phosphate

In a direct comparison using purified sugar phosphate phosphohydrolase from Neisseria meningitidis, the phosphate esters of α-gentiobiose-1-P and α-lactose-1-P were hydrolyzed at 66% and 15% of the rate of α-D-glucose-1-P, respectively [1]. This means lactose-1-phosphate is a markedly poorer substrate than either glucose-1-phosphate (the benchmark at 100%) or gentiobiose-1-phosphate (66%), demonstrating that the galactose C4 epimerization and β-1,4 linkage impose a substantial catalytic penalty not seen with the glucose-β-1,6-glucose disaccharide phosphate.

Enzyme specificity Sugar phosphate metabolism Phosphohydrolase assay

Engineered Lactose Phosphorylase Activity Gain

Cellobiose phosphorylase (CP) from Cellulomonas uda was subjected to directed evolution to create lactose phosphorylase (LP) variants. The T508I/N667A double mutant exhibited 7.5 times higher specific activity on lactose than the wild-type CP enzyme [1]. The patent disclosure further specifies that engineered mutants achieve a specific activity of at least 0.05 units/mg, preferably ≥0.25 units/mg, on 200 mM lactose in 50 mM MES buffer pH 6.6 at 37°C, which is at least 10-fold higher than the wild-type Cellvibrio gilvus cellobiose phosphorylase side activity on lactose (which required 48-hour reaction times with low yield) [2].

Directed evolution Biocatalysis Disaccharide phosphorylase engineering

Biocatalytic Production Yield of α-Galactose-1-Phosphate

Using permeabilized Escherichia coli cells expressing the engineered lactose phosphorylase, 9.5 grams of highly pure α-D-galactose-1-phosphate (αGal1P) were obtained from a 1-liter reaction volume after anion-exchange chromatography and ethanol precipitation [1]. This yield vastly exceeds what is achievable with wild-type cellobiose phosphorylase, where lactose phosphorolysis is a minor side activity requiring 48 hours and producing low yields unsuitable for industrial use [2]. By comparison, chemical phosphorylation of carbohydrates typically involves multistep reaction schemes resulting in low overall yield and poor anomeric selectivity [2].

Biocatalysis Glycosyl phosphate synthesis Process scale-up

Neutrophil Adherence Inhibition vs. Related Phosphates

In an in vitro model of polymorphonuclear leukocyte (PMN) adherence to alveolar type II (ATII) cells, lactose-1-phosphate (Lact1P, 10 mM) inhibited PMN adherence by 85 ± 7% when both PMN and rat ATII cells were treated. Under identical conditions, maltose-1-phosphate (Malt1P) achieved 92 ± 3% inhibition, while mannose-6-phosphate reduced adherence by only 36 ± 11% [1]. The inhibition by Lact1P was concentration-dependent and did not alter cellular viability, confirming a specific carbohydrate-mediated effect rather than non-specific toxicity. This differential rank order (Malt1P > Lact1P >> mannose-6-P) reveals that the disaccharide phosphate scaffold, the glycosidic linkage type, and the sugar composition each independently tune biological potency.

Cell adhesion Inflammation Phosphorylated sugar bioactivity

Phospho-β-Galactosidase Pathway Exclusivity

In Firmicutes such as Staphylococcus aureus and Streptococcus mutans, lactose-1-phosphate (as lactose-6-phosphate or lactose-phosphate) is the substrate for phospho-β-galactosidase (P-β-gal, EC 3.2.1.85), which hydrolytically cleaves it into glucose and galactose-6-phosphate [1]. P-β-gal exhibits a Km of 0.19 mM for the model substrate o-nitrophenyl-β-D-galactopyranoside-6-phosphate and is strongly inhibited by phosphoenolpyruvate (M0.5V = 2.8 mM, Hill coefficient = 3) and ATP (Ki = 0.55 mM) [2]. In contrast, galactose-1-phosphate does not enter this pathway at all; instead, it is processed by the entirely separate Leloir pathway enzyme galactose-1-phosphate uridylyltransferase (GALT, EC 2.7.7.12) to form UDP-galactose, a reaction that does not accept lactose-1-phosphate as a substrate [1].

Bacterial metabolism Phosphotransferase system Enzyme pathway specificity

Lactose-1-Phosphate: Application Scenarios for Procurement


Biocatalytic Synthesis of α-Galactose-1-Phosphate

Lactose-1-phosphate serves as the direct enzymatic precursor to α-D-galactose-1-phosphate (αGal1P) via engineered lactose phosphorylase. The T508I/N667A mutant provides a 7.5-fold activity enhancement over wild-type cellobiose phosphorylase [1], and the whole-cell biocatalytic process yields 9.5 g/L of highly pure αGal1P from inexpensive lactose and inorganic phosphate [2]. This route circumvents the ATP-dependent galactokinase system, where the cost and instability of ATP pose serious drawbacks for industrial glycosylphosphate production [3].

Bacterial Lactose Catabolism and Phospho-β-Galactosidase Studies

In Firmicutes such as Staphylococcus aureus, Streptococcus mutans, and Lactococcus lactis, lactose is internalized via the PTS and phosphorylated to form lactose-phosphate, which is subsequently cleaved by phospho-β-galactosidase (P-β-gal) [4]. Purified P-β-gal from S. mutans SL1 has a Km of 0.19 mM for ONPG-6-P and is allosterically regulated by PEP (M0.5V = 2.8 mM, Hill coefficient = 3) [5]. Lactose-1-phosphate is the authentic substrate for this enzyme class; galactose-1-phosphate is not recognized and channels through the Leloir pathway instead [4].

Cell Adhesion and Inflammation Assays

Lactose-1-phosphate (10 mM) inhibits human neutrophil adherence to alveolar type II cells by 85 ± 7% in vitro, a potency significantly greater than mannose-6-phosphate (36 ± 11%) and slightly lower than maltose-1-phosphate (92 ± 3%), with effects confirmed as concentration-dependent and non-cytotoxic [6]. This established quantitative benchmark makes Lact1P a valuable tool compound for studies of selectin-mediated or carbohydrate-binding adhesion events where disaccharide phosphate geometry is the critical recognition determinant.

Phosphorylated Metabolite Reference Standard

Lactose phosphate was identified as a naturally occurring phosphorylated ester in normal bovine milk alongside α-galactose-1-phosphate, α-glucose-1-phosphate, and glucose-6-phosphate [7]. ³¹P NMR spectroscopy has been employed to resolve and quantify phosphorylated metabolites in milk serum and ultrafiltrate, with resonances assigned to galactose-1-phosphate, N-acetylglucosamine-1-phosphate, and other phosphate esters [8]. Lactose-1-phosphate is therefore required as an authentic reference standard for targeted metabolomics or quantitative ³¹P NMR analysis of dairy and biological samples where endogenous lactose phosphate must be distinguished from co-eluting monosaccharide phosphates.

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